

Application Notes and Protocols for a Selective BRD9/BRD7 Inhibitor

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Compound of Interest

Compound Name: BI1002494

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Introduction

Bromodomain-containing proteins 7 (BRD7) and 9 (BRD9) are epigenetic readers that recognize acetylated lysine residues on histones and other proteins.^[1] They are integral components of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complexes, which play a crucial role in regulating gene expression.^{[1][2]} Dysregulation of BRD7 and BRD9 has been implicated in various diseases, including cancer, making them attractive therapeutic targets.^{[2][3][4]} This document provides detailed application notes and protocols for designing and performing a cell-based assay to characterize the activity of a selective BRD9 and BRD7 inhibitor.

Quantitative Data Summary

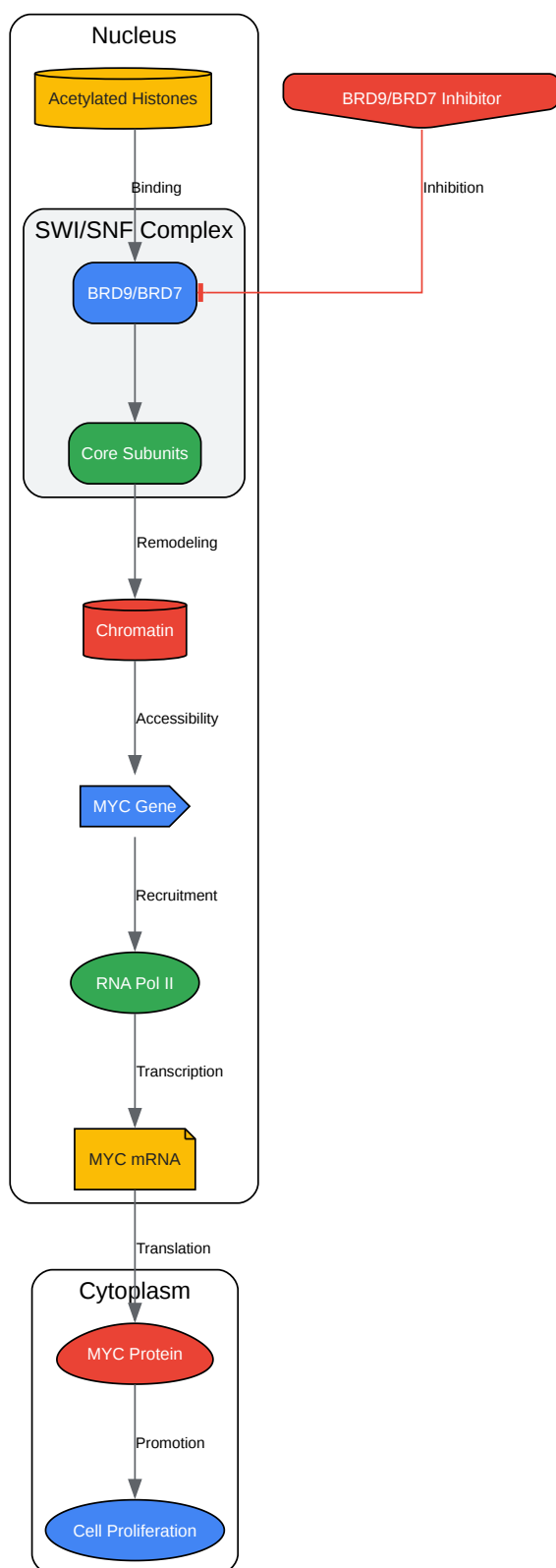
The following table summarizes representative quantitative data for a hypothetical potent and selective BRD9/BRD7 inhibitor. This data is essential for assessing the inhibitor's potency, selectivity, and cellular activity.

Parameter	BRD9	BRD7	BRD4(1)	Cellular Assay (EC50)
Biochemical IC50	15 nM	150 nM	> 10,000 nM	-
Target Engagement (NanoBRET™) EC50	50 nM	500 nM	> 20,000 nM	-
MYC Reporter Assay EC50	-	-	-	100 nM
Cell Viability (MV4-11) EC50	-	-	-	120 nM

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5] EC50 (half maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Signaling Pathway

BRD7 and BRD9 are components of distinct SWI/SNF chromatin remodeling complexes (PBAF and ncBAF, respectively) that are recruited to chromatin by transcription factors.[2] These complexes utilize the energy from ATP hydrolysis to remodel chromatin, thereby regulating the accessibility of DNA to transcription machinery and controlling the expression of target genes, such as the proto-oncogene MYC. Inhibition of BRD9/BRD7 disrupts this process, leading to the downregulation of MYC expression and subsequent anti-proliferative effects in susceptible cancer cells.



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BRD9/BRD7 Signaling Pathway

Experimental Protocols

Protocol 1: MYC Reporter Assay for BRD9/BRD7 Inhibitor Activity

This protocol describes a luciferase-based reporter assay to measure the downstream effects of BRD9/BRD7 inhibition on the transcriptional activity of the MYC promoter.

Materials:

- Human acute myeloid leukemia (AML) cell line, such as MV4-11, known to be dependent on BRD9.^[6]
- MYC promoter-driven luciferase reporter vector (e.g., pGL4.50[luc2/CMV/Hygro] Vector from Promega).
- Control reporter vector (e.g., pRL-TK Vector from Promega).
- Lipofectamine 3000 Transfection Reagent.
- Opti-MEM I Reduced Serum Medium.
- RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
- Selective BRD9/BRD7 inhibitor.
- DMSO (vehicle control).
- Dual-Luciferase Reporter Assay System.
- White, opaque 96-well microplates.
- Luminometer.

Procedure:

- Cell Culture and Transfection:

- Culture MV4-11 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- One day before transfection, seed 1×10^5 cells per well in a 24-well plate.
- Co-transfect cells with the MYC promoter-luciferase reporter vector and the control Renilla luciferase vector using Lipofectamine 3000 according to the manufacturer's instructions.
- Incubate for 24 hours.
- Inhibitor Treatment:
 - After 24 hours of transfection, harvest the cells and seed 2×10^4 cells per well in a white, opaque 96-well plate.
 - Prepare serial dilutions of the BRD9/BRD7 inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%.
 - Add the diluted inhibitor or vehicle control (DMSO) to the respective wells.
 - Incubate the plate for 48 hours at 37°C and 5% CO₂.
- Luciferase Assay:
 - After the 48-hour incubation, allow the plate to equilibrate to room temperature.
 - Perform the Dual-Luciferase Reporter Assay according to the manufacturer's protocol.
 - Measure both Firefly and Renilla luciferase activities using a luminometer.
- Data Analysis:
 - Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
 - Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic dose-response curve to determine the EC₅₀ value.

Protocol 2: Cell Viability Assay

This protocol measures the effect of the BRD9/BRD7 inhibitor on the viability of cancer cells.

Materials:

- MV4-11 cells.
- RPMI-1640 medium, 10% FBS, 1% Penicillin-Streptomycin.
- Selective BRD9/BRD7 inhibitor.
- DMSO (vehicle control).
- CellTiter-Glo Luminescent Cell Viability Assay.
- White, opaque 96-well microplates.
- Luminometer.

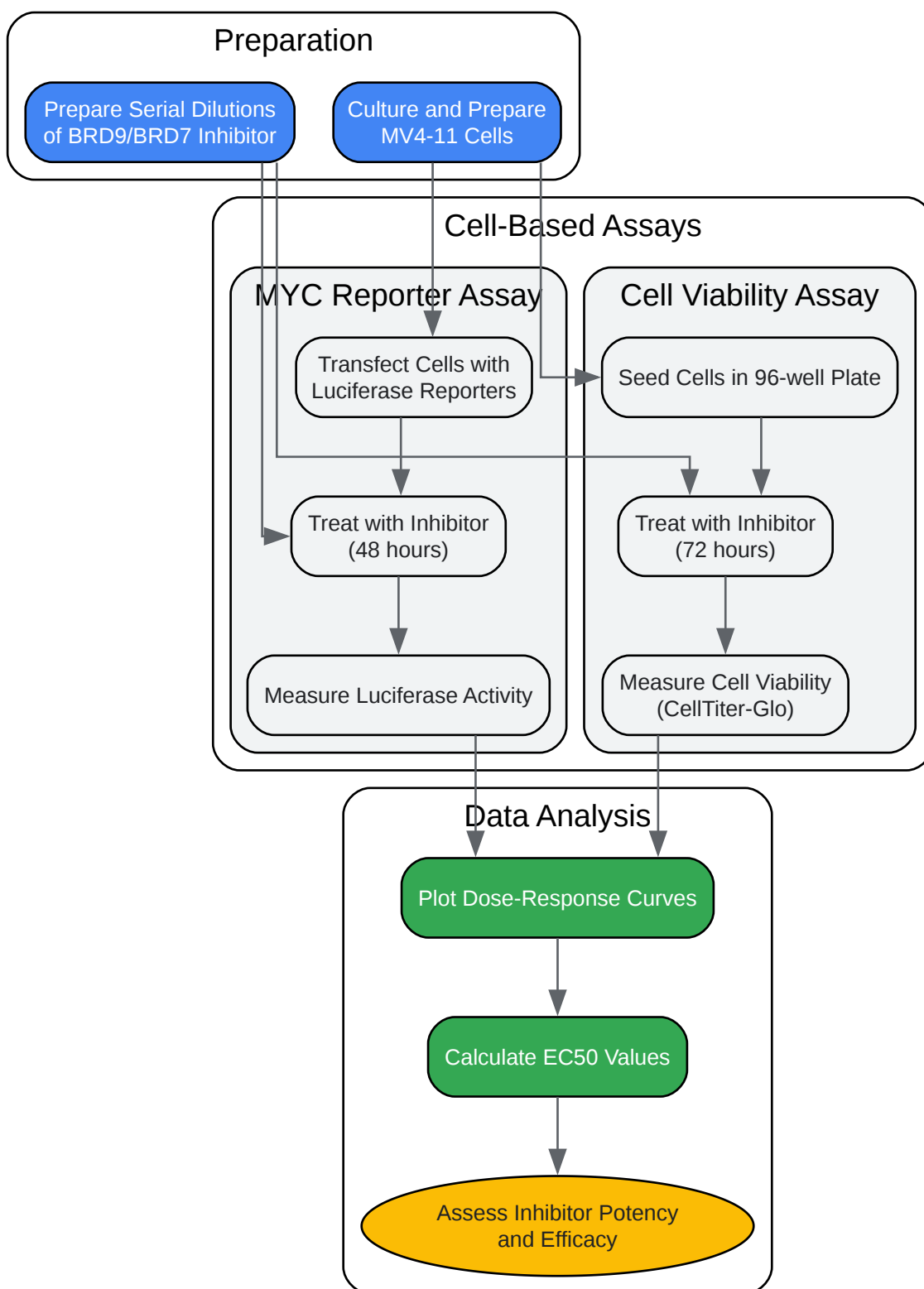
Procedure:

- Cell Seeding:
 - Seed 5×10^3 MV4-11 cells per well in a white, opaque 96-well plate in a final volume of 100 μ L.
- Inhibitor Treatment:
 - Prepare serial dilutions of the BRD9/BRD7 inhibitor in culture medium.
 - Add the diluted inhibitor or vehicle control (DMSO) to the respective wells.
 - Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Viability Measurement:
 - After the 72-hour incubation, equilibrate the plate to room temperature.

- Add 100 μ L of CellTiter-Glo reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Data Analysis:
 - Plot the luminescent signal against the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for characterizing a selective BRD9/BRD7 inhibitor using the cell-based assays described above.



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Experimental Workflow Diagram

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